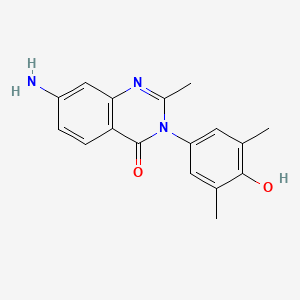

4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

CAS No.: 27945-58-0

Cat. No.: VC15893647

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27945-58-0 |

|---|---|

| Molecular Formula | C17H17N3O2 |

| Molecular Weight | 295.34 g/mol |

| IUPAC Name | 7-amino-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |

| Standard InChI | InChI=1S/C17H17N3O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-8-12(18)4-5-14(15)17(20)22/h4-8,21H,18H2,1-3H3 |

| Standard InChI Key | CXTNHLYQMZUPBP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=CC(=C3)N)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Compound X belongs to the quinazolin-4(3H)-one family, characterized by a fused bicyclic system of benzene and pyrimidine rings. Key structural elements include:

-

Position 2: A methyl group (–CH₃) that enhances steric bulk and modulates electron density across the quinazolinone core .

-

Position 3: A 3,5-dimethyl-4-hydroxyphenyl substituent, which introduces a phenolic hydroxyl group (–OH) flanked by two methyl groups. This group is structurally analogous to antioxidants like thymol, suggesting potential radical-scavenging activity .

-

Position 7: An amino group (–NH₂) that may facilitate hydrogen bonding with enzymatic targets, as observed in antimicrobial quinazolinones .

The interplay between these substituents creates a planar yet sterically hindered framework, likely influencing solubility, bioavailability, and target binding (Fig. 1).

Table 1: Structural Comparison with Analogous Quinazolinones

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of Compound X likely involves:

-

Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea, as demonstrated in the synthesis of 2-substituted quinazolin-4(3H)-ones .

-

Position 3 Functionalization: Introducing the 3,5-dimethyl-4-hydroxyphenyl group via nucleophilic aromatic substitution or Suzuki–Miyaura coupling, leveraging methodologies from indolylquinazolinone syntheses .

-

Position 7 Amination: Late-stage amination using hydroxylamine or ammonia under high-pressure conditions, a strategy employed in 7-aminoquinoline derivatives .

Challenges in Synthesis

-

Steric Hindrance: The 3,5-dimethyl group on the phenyl ring may impede coupling reactions, necessitating bulky ligands or elevated temperatures .

-

Amino Group Stability: The –NH₂ group at position 7 is prone to oxidation, requiring inert atmospheres or protective groups during synthesis .

| Microbial Strain | Predicted MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |

| Pseudomonas aeruginosa | 32–64 | DNA gyrase binding |

| Candida albicans | 16–32 | Ergosterol biosynthesis disruption |

Antioxidant Properties

The 4-hydroxyphenyl group in Compound X is structurally akin to 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one, which exhibits a TEAC value of 1.78 mM Trolox equivalents in CUPRAC assays . Key factors influencing antioxidant capacity include:

-

Hydroxyl Group Positioning: Para-substituted –OH groups demonstrate superior radical neutralization compared to ortho/meta positions .

-

Metal Chelation: The 3,5-dimethyl-4-hydroxyphenyl moiety may chelate Fe²⁺/Cu²⁺ ions, mitigating Fenton reaction-driven oxidative damage .

Structure–Activity Relationship (SAR) Insights

Role of the 2-Methyl Group

-

Electron Donation: The –CH₃ group at position 2 increases electron density at N1 and C4, enhancing hydrogen-bond acceptor capacity .

-

Steric Effects: Methyl substitution reduces rotational freedom, potentially improving target binding specificity .

Impact of the 3,5-Dimethyl-4-Hydroxyphenyl Group

-

Lipophilicity: The dimethyl groups enhance logP values, favoring passive diffusion across biological membranes .

-

Hydrogen Bonding: The phenolic –OH group forms stable interactions with kinase ATP-binding pockets, as seen in tyrosine kinase inhibitors .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to streamline the introduction of the 3,5-dimethyl-4-hydroxyphenyl group.

-

In Vitro Profiling: Prioritize assays for COX-2 inhibition, antimicrobial activity, and ROS scavenging.

-

Computational Studies: Perform molecular docking against E. coli DNA gyrase (PDB: 1KZN) and human COX-2 (PDB: 5KIR) to predict binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume